3-Isopropylmorpholine
Description
Introduction
3-Isopropylmorpholine stands as a notable example of substituted morpholine chemistry, representing a class of compounds that have proven invaluable in both academic research and industrial applications. The compound belongs to the broader category of saturated six-membered heterocycles containing both nitrogen and oxygen heteroatoms, which are collectively known as morpholines. The presence of the isopropyl group at the 3-position introduces significant structural complexity and creates opportunities for stereochemical variation that have important implications for the compound's chemical behavior and potential applications.
The morpholine ring system itself has been extensively studied due to its prevalence in biologically active molecules and its utility as a synthetic intermediate. The addition of an isopropyl substituent at the 3-position creates a chiral center, leading to the existence of both (R) and (S) stereoisomers of this compound. This stereochemical aspect adds an additional dimension to the compound's chemical profile and has prompted detailed investigations into the synthesis and characterization of individual enantiomers.
Historical development of morpholine chemistry has shown that substitution patterns on the ring system can dramatically influence both the physical properties and chemical reactivity of these molecules. The isopropyl group, being a branched alkyl substituent, provides both steric bulk and electron-donating characteristics that modify the electronic environment of the morpholine nitrogen atom. This modification has implications for the compound's basicity, nucleophilicity, and overall chemical behavior in various reaction conditions.
Research into this compound has been facilitated by advances in synthetic methodology that allow for the controlled introduction of substituents at specific positions on the morpholine ring. These synthetic approaches have enabled researchers to prepare the compound in sufficient quantities and purity for detailed characterization studies, leading to a comprehensive understanding of its fundamental chemical properties.
Properties
IUPAC Name |
3-propan-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNOQWMTDGMVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612793 | |
| Record name | 3-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927802-40-2 | |
| Record name | 3-(1-Methylethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927802-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylmorpholine typically involves the reaction of morpholine with isopropyl halides under basic conditions. One common method is the alkylation of morpholine using isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified using distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Scientific Research Applications
3-Isopropylmorpholine has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Chemistry
- Building Block for Organic Synthesis: It serves as a critical intermediate in synthesizing complex organic molecules.
- Coordination Chemistry: Acts as a ligand in various coordination complexes.
Biology
- Precursor for Biologically Active Compounds: Used in synthesizing pharmaceuticals and other biologically relevant molecules.
- Enzyme Mechanism Studies: Investigated for its role in understanding enzyme-ligand interactions.
Medicine
- Therapeutic Potential: Explored for its potential use in treating various diseases due to its unique biological activity.
- Intermediate in Drug Development: Functions as a key intermediate in synthesizing drug compounds.
Industry
- Agrochemicals Production: Utilized in developing pesticides and herbicides.
- Polymer Manufacturing: Involved in producing biodegradable polymers and other industrial chemicals.
The biological activity of this compound is attributed to its interaction with various molecular targets, influencing several physiological processes.
Mechanisms of Action:
- Receptor Modulation: The compound may modulate neurotransmitter receptors, particularly those involved in the central nervous system.
- Enzyme Inhibition: It can inhibit specific enzymes, impacting metabolic pathways relevant to disease processes.
Key Biological Activities:
- Antitumor Properties: Certain derivatives exhibit cytotoxic effects on cancer cell lines, showing promise as potential chemotherapeutic agents.
- Neuroprotective Effects: Demonstrated neuroprotective properties in models of neurodegenerative diseases like Parkinson's disease.
- Serotonin Receptor Modulation: Investigated for its efficacy in treating chemotherapy-induced nausea and vomiting by targeting serotonin type 3 receptors.
Case Studies
Antitumor Activity:
A study highlighted that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines, indicating potential for development as chemotherapeutic agents .
Neuroprotection:
In animal models of Parkinson's disease, administration of this compound improved motor function and reduced neuronal degeneration .
Serotonin Modulation:
Clinical trials demonstrated that serotonin receptor modulators containing this compound effectively reduced symptoms associated with chemotherapy-induced nausea and vomiting .
Mechanism of Action
The mechanism of action of 3-Isopropylmorpholine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structural modifications. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways. This interaction is crucial in its application as a pharmaceutical intermediate .
Comparison with Similar Compounds
2-Isopropylmorpholine (CAS: 89855-02-7)
- Structure : Isopropyl group at the 2-position of the morpholine ring.
- Molecular Weight : 129.2 g/mol (identical to 3-isopropylmorpholine).
- Key Differences : Positional isomerism leads to distinct steric and electronic environments. The 2-substituted isomer may exhibit altered reactivity in catalytic or synthetic applications due to proximity to the nitrogen atom .
3-Methylmorpholine and 2-Methylmorpholine
- 3-Methylmorpholine : A methyl group at the 3-position.
- 2-Methylmorpholine : A methyl group at the 2-position.
- Comparison :
Functionalized Morpholine Derivatives
This compound Hydrochloride (CAS: 1227917-52-3)
2-(3-Morpholinopropyl)-isoindoline (CAS: NR3536000)
- Structure : Morpholine ring linked to isoindoline via a propyl chain.
Chirality and Enantiomeric Effects
- (R)-3-Isopropylmorpholine : Used in asymmetric catalysis due to its enantioselectivity. For example, it facilitates the synthesis of carbostyril derivatives in pharmaceutical intermediates .
- (S)-3-Isopropylmorpholine Hydrochloride : Less studied but may show divergent biological activity compared to the (R)-form .
Comparative Data Table
Biological Activity
3-Isopropylmorpholine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound (C7H15NO) features a morpholine ring substituted with an isopropyl group at the 3-position. The structural formula can be represented as follows:
This compound exhibits a unique set of physical and chemical properties that influence its biological activity, including solubility, stability, and reactivity.
1. Antitumor Properties
Recent studies have highlighted the potential antitumor effects of this compound derivatives. Research indicates that certain derivatives may act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), particularly mGluR4, which are implicated in cancer signaling pathways. Activation of these receptors has shown promise in modulating tumor growth and progression, especially in brain tumors .
2. Neuroprotective Effects
The neuroprotective properties of this compound are particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. By modulating glutamate release and influencing neuronal circuits within the basal ganglia, this compound may help restore balance in motor control pathways .
3. Serotonin Receptor Modulation
This compound has been studied for its role as a modulator of serotonin type 3 (5-HT3) receptors. This modulation is significant in treating conditions like chemotherapy-induced nausea and vomiting (CINV). Compounds that effectively target these receptors can alleviate symptoms associated with various gastrointestinal disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Receptor Activity : The compound interacts with mGluRs and 5-HT3 receptors, influencing neurotransmitter release and signaling pathways.
- Cellular Signaling Pathways : Activation of MAPK and PI-3-K pathways following receptor engagement suggests a complex interaction that may lead to neuroprotection and antitumor effects .
- Enzymatic Interactions : Studies have shown that this compound derivatives can serve as substrates or inhibitors for specific enzymes involved in metabolic pathways, further elucidating their biological roles .
Case Studies
- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating potential for development as chemotherapeutic agents .
- Neuroprotection : In animal models of Parkinson's disease, administration of this compound showed improved motor function and reduced neuronal degeneration, supporting its neuroprotective claims .
- Serotonin Modulation : Clinical trials investigating the efficacy of serotonin receptor modulators containing this compound showed promising results in reducing CINV among patients undergoing chemotherapy .
Data Summary
Q & A
Q. What mechanistic studies elucidate the role of this compound in catalytic or biological systems?
- Methodological Answer : Isotopic labeling (e.g., C or H) can track reaction pathways. For biological systems, use knockout models (e.g., CRISPR-Cas9) or competitive inhibition assays. Synchrotron-based techniques (e.g., X-ray crystallography) may reveal binding modes in enzyme complexes .
Methodological Frameworks
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. Use PICO (Population, Intervention, Comparison, Outcome) for preclinical studies .
- Data Analysis : Justify statistical methods (e.g., ANOVA for multi-group comparisons) and address outliers via Grubbs’ test. Use software like R or Python for reproducible workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
